

# A Comparative Analysis of the Subjective Effects of 4-HO-MPT and Psilocybin

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the subjective effects, pharmacokinetics, and mechanisms of action of 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT) and psilocybin. While psilocybin has been the subject of extensive clinical research, data on 4-HO-MPT is primarily derived from preclinical studies and anecdotal reports. This document aims to synthesize the available information to facilitate further research and drug development.

## **Pharmacological Profile and Subjective Effects**

Both 4-HO-MPT and psilocybin are tryptamine psychedelics that produce their effects primarily through agonism of serotonin receptors, particularly the 5-HT2A receptor.[1][2] Psilocybin is a prodrug that is rapidly dephosphorylated in the body to its active metabolite, psilocin (4-HO-DMT), which is structurally very similar to 4-HO-MPT.[3][4] This structural similarity underlies the comparable, though not identical, subjective effects reported for the two compounds.

Anecdotal reports suggest that 4-HO-MPT induces a psychedelic experience characterized by visual distortions, conceptual thinking, cognitive euphoria, and a sense of unity and interconnectedness.[5] These effects are broadly similar to those described for psilocybin in numerous clinical trials, which include changes in perception, mood, and thought, often leading to profound, personally meaningful, and sometimes mystical experiences.[2][6] Standardized questionnaires such as the Mystical Experience Questionnaire (MEQ) and the 5-Dimensional Altered States of Consciousness Scale (5D-ASC) are frequently used to quantify these subjective effects in clinical settings.[7][8]



A direct quantitative comparison of the subjective effects of 4-HO-MPT and psilocybin is not possible at this time due to the lack of controlled human studies on 4-HO-MPT. The following table summarizes the available information, highlighting the different sources of data.

Feature	4-HO-MPT	Psilocybin
Primary Active Form	4-hydroxy-N-methyl-N- propyltryptamine	Psilocin (4-hydroxy-N,N-dimethyltryptamine)
Mechanism of Action	Potent agonist of 5-HT2A, 5-HT2B, and 5-HT2C receptors.	Prodrug for psilocin, a potent agonist at 5-HT2A and other serotonin receptors.[3][4]
Typical Oral Dose	20-30 mg (anecdotal).[1]	10-30 mg, often dosed at 0.2- 0.4 mg/kg in clinical trials.[9] [10]
Onset of Action	Unknown from clinical studies; anecdotal reports suggest a relatively rapid onset.	20-60 minutes.[11]
Duration of Effects	Unknown from clinical studies; anecdotal reports suggest a duration of 4-6 hours.	4-6 hours.[11]
Subjective Effects	Visual distortions, conceptual thinking, euphoria, unity (based on anecdotal reports). [5]	Altered perception, mood changes, mystical experiences, ego dissolution (quantified in clinical trials using scales like MEQ and 5D-ASC).[2][6]
Data Source	Preclinical studies, anecdotal user reports.	Extensive human clinical trials.

## **Experimental Protocols**

The following outlines a typical experimental protocol for assessing the subjective effects of a psychedelic substance like psilocybin in a clinical research setting. A similar protocol could be adapted for future studies of 4-HO-MPT.



#### 1. Participant Screening:

- Thorough medical and psychiatric evaluation to exclude individuals with contraindications.
- Informed consent process detailing the nature of the experience and potential risks.
- 2. Preparation Sessions:
- Establishment of rapport and trust between the participant and study guides/therapists.
- Discussion of intentions, expectations, and coping strategies for challenging experiences.
- 3. Dosing Session:
- Administration of the substance (e.g., oral capsule) in a comfortable, controlled, and supportive environment.
- Continuous monitoring of vital signs and psychological state by trained personnel.
- Non-directive psychological support is provided as needed.
- 4. Subjective Effects Assessment:
- Administration of standardized questionnaires at specific time points during and after the drug's effects. Commonly used instruments include:
  - Mystical Experience Questionnaire (MEQ30): Assesses feelings of unity, sacredness, ineffability, and other mystical-type experiences.[7][8]
  - 5-Dimensional Altered States of Consciousness Scale (5D-ASC): Measures changes in oceanic boundlessness, visionary restructuralization, and anxious ego dissolution.[7][8]
  - Hallucinogen Rating Scale (HRS): Quantifies various aspects of the psychedelic experience, including somatic, affective, perceptual, and cognitive effects.
- 5. Integration Sessions:



 Follow-up sessions with therapists to help participants process and make meaning of their experience.

### **Pharmacokinetics**

Psilocybin is rapidly dephosphorylated to psilocin after oral administration, with peak plasma concentrations of psilocin occurring within 1.8 to 4 hours.[12][13][14][15] The elimination half-life of psilocin is approximately 2-3 hours.[3] The metabolism of psilocin is primarily mediated by CYP2D6 and CYP3A4 enzymes.[12][14][15]

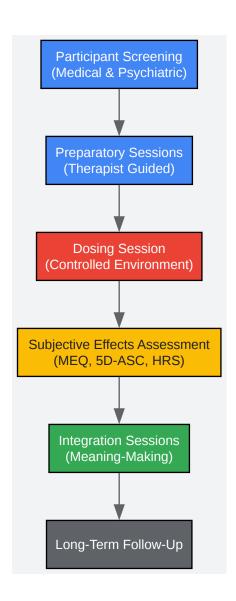
The human pharmacokinetics of 4-HO-MPT have not been formally studied. However, in vitro studies using human hepatocytes have identified several phase I and phase II metabolites, including N-oxidation, N-demethylation, O-glucuronidation, and sulfation.[16][17] This suggests that its metabolic pathway is consistent with other tryptamine analogues.

## **Signaling Pathways and Experimental Workflows**

The diagrams below illustrate the primary signaling pathway for psilocin (and likely 4-HO-MPT) and a typical workflow for a clinical trial investigating the subjective effects of these compounds.







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